2-[(But-2-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid
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Overview
Description
2-[(But-2-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H9ClN2O2 This compound is known for its unique structure, which includes a pyridine ring substituted with a but-2-yn-1-ylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-2-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid typically involves the reaction of 6-chloronicotinic acid with but-2-yn-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(But-2-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[(But-2-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(But-2-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[(Prop-2-yn-1-yl)amino]acetic acid: Similar structure but with a different substituent on the amino group.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains a similar but-2-yn-1-yl group but in a different chemical context.
Uniqueness
2-[(But-2-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H9ClN2O2 |
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Molecular Weight |
224.64 g/mol |
IUPAC Name |
2-(but-2-ynylamino)-6-chloropyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-3-6-12-9-7(10(14)15)4-5-8(11)13-9/h4-5H,6H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
LNIKJAGDQGCRBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNC1=C(C=CC(=N1)Cl)C(=O)O |
Origin of Product |
United States |
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